molecular formula C18H22N4O B6458190 4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide CAS No. 2548977-30-4

4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide

Cat. No.: B6458190
CAS No.: 2548977-30-4
M. Wt: 310.4 g/mol
InChI Key: KSUUCKYHZWYVTJ-UHFFFAOYSA-N
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Description

4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-cyclopropyl-4,6-diaminopyrimidine and tert-butyl isocyanide.

    Amination Reaction: The pyrimidine derivative is then subjected to an amination reaction with 4-aminobenzamide under suitable conditions to form the desired compound.

Common reagents used in these reactions include palladium catalysts, organic solvents like ethanol, and bases such as sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-18(2,3)14-10-15(22-17(21-14)12-4-5-12)20-13-8-6-11(7-9-13)16(19)23/h6-10,12H,4-5H2,1-3H3,(H2,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUUCKYHZWYVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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